

A Comparative Meta-Analysis of Clinical Trials on Bicarbonate Water and Metabolic Health

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Compound of Interest

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The consumption of bicarbonate-rich mineral water has garnered increasing interest for its potential benefits on metabolic health. This guide provides a meta-view of key clinical trials, summarizing the quantitative data, experimental protocols, and proposed mechanisms of action. The following sections objectively compare the performance of **bicarbonate water** with alternative interventions and present supporting experimental data to aid in research and development.

I. Glycemic Control and Insulin Sensitivity

Emerging research suggests that regular consumption of bicarbonate-rich mineral water may play a role in improving glycemic control. Several studies have investigated its effects on key parameters like blood glucose, insulin sensitivity, and related biomarkers.

A study involving 19 healthy volunteers demonstrated that daily consumption of 500 mL of bicarbonate-rich mineral water (BMW) over a four-week period, alternating with tap water (TW), led to a significant decrease in serum glycoalbumin levels, an indicator of glycemic control.[1][2][3] While fasting plasma glucose and serum glucose levels showed a tendency to be lower with BMW consumption, the difference was not statistically significant.[3] No significant changes were observed in insulin concentrations or HOMA-R, a measure of insulin resistance. [3]

In contrast, a study with 18 healthy postmenopausal women found that consuming sodium-rich bicarbonate mineral waters with a fat-rich meal resulted in lower postprandial insulin levels compared to a low-mineral water, suggesting an increase in insulin sensitivity.[4] This effect was more pronounced in individuals with higher baseline HOMA values.[4] However, another trial involving 153 non-diabetic older adults who received bicarbonate supplementation for three months found no effect on fasting plasma glucose, serum insulin, or HOMA-IR.[5]

These divergent findings highlight the need for further research to elucidate the precise conditions under which **bicarbonate water** may favorably impact glucose metabolism.

Table 1: Effects of Bicarbonate Water on Glycemic Control Markers

Study Population	Intervention	Duration	Key Findings	Reference
19 healthy volunteers	500 mL/day bicarbonate-rich mineral water	4 weeks (alternating with tap water)	Significantly decreased serum glycoalbumin. Tendency for lower fasting and serum glucose. No significant change in insulin or HOMA-R.	[1][2][3]
18 healthy postmenopausal women	0.5 L sodium-rich bicarbonate mineral waters with a meal	Single meal (crossover design)	Significantly lower postprandial insulin levels at 120 min. Suggests increased insulin sensitivity, especially in those with higher HOMA values.	[4]
18 moderately hypercholesterolemic young adults	1 L/day sodium-bicarbonated mineral water	8 weeks	Tendency for decreased serum glucose (P=.056). No change in insulin levels.	[6]
153 non-diabetic older adults	67.5 mmol/day potassium or sodium bicarbonate	3 months	No effect on fasting plasma glucose, serum insulin, or HOMA-IR.	[5]

Experimental Protocol: Glycemic Control Study

The study on 19 healthy volunteers employed a crossover design.[1][2][3]

- Participants: 19 healthy volunteers.
- Intervention: Daily consumption of 500 mL of either commercially available tap water (TW) or bicarbonate-rich mineral water (BMW).
- Design: The study consisted of two one-week periods of TW consumption and two one-week periods of BMW consumption, alternating between the two.
- Data Collection: Blood and fecal samples were collected at baseline and at the end of each week.
- Measured Parameters: Fasting plasma glucose, serum glucose, glycoalbumin, insulin, and HOMA-R were measured. Metabolome and microbiome analyses were also performed.[3]

II. Lipid Metabolism

The impact of **bicarbonate water** on lipid profiles has been a significant area of investigation, with several studies reporting beneficial effects, particularly in individuals with moderate hypercholesterolemia.

One study involving 18 young adults with moderately high cholesterol levels found that consuming 1 liter per day of a sodium-bicarbonated mineral water for eight weeks led to significant reductions in total cholesterol (by 6.3%), LDL cholesterol (by 10%), the total/HDL cholesterol ratio, and the LDL/HDL cholesterol ratio.[6] Another study with 35 hypercholesterolemic males who consumed 1 liter of sodium bicarbonate mineral water daily for 30 days also reported significant reductions in total cholesterol and LDL cholesterol.

Furthermore, research on postmenopausal women has shown that drinking sodium bicarbonate-rich mineral waters with a fat-rich meal can reduce postprandial lipemia, specifically by lowering the total area under the curve for serum and chylomicron triacylglycerols.[7] A pilot study in moderately hypercholesterolemic subjects also noted a decrease in plasma and VLDL triglycerides at a basal state after chronic consumption of a high bicarbonate mineral water.[8]

These findings collectively suggest a potential role for **bicarbonate water** in improving lipid profiles, which could contribute to a reduction in cardiovascular risk.[\[6\]](#)[\[9\]](#)

Table 2: Effects of Bicarbonate Water on Lipid Profiles

Study Population	Intervention	Duration	Key Findings	Reference
18 moderately hypercholesterolemic young adults	1 L/day sodium-bicarbonated mineral water	8 weeks	Significant reduction in total cholesterol, LDL cholesterol, total/HDL ratio, and LDL/HDL ratio. No change in triglycerides.	[6]
35 hypercholesterolemic males	1 L/day sodium bicarbonate mineral water	30 days	Significant reduction in total cholesterol and LDL cholesterol.	
18 healthy postmenopausal women	500 mL sodium bicarbonate-rich mineral waters with a meal	Single meal (crossover design)	Significantly lower total area under the curve for serum and chylomicron triacylglycerols, indicating reduced postprandial lipemia.	[7]
Moderately hypercholesterolemic subjects	Chronic ingestion of high bicarbonate mineral water	Not specified	Decrease in plasma and VLDL triglycerides at basal state.	[8]

Experimental Protocol: Lipid Profile Study

The study on 18 moderately hypercholesterolemic young adults followed a two-period intervention design.[\[6\]](#)

- **Participants:** 18 young volunteers with total cholesterol levels >5.2 mmol/L.
- **Intervention:** The study consisted of two 8-week periods. In the first period, subjects consumed 1 L/day of a control low-mineral water. This was followed by an 8-week period of consuming 1 L/day of a bicarbonated mineral water (48 mmol/L sodium, 35 mmol/L bicarbonate, 17 mmol/L chloride).
- **Data Collection:** Measurements were taken at the end of the control water period and at weeks 4 and 8 of the bicarbonated water period.
- **Measured Parameters:** Body weight, BMI, blood pressure, dietary intake, and a comprehensive panel of blood lipids, lipoproteins, and inflammatory markers were assessed.
[\[6\]](#)

III. Acid-Base Balance

A primary and well-documented effect of consuming bicarbonate-rich water is its ability to modulate the body's acid-base balance, primarily by increasing urinary pH and bicarbonate excretion.

A randomized controlled trial with 94 healthy participants demonstrated that daily consumption of 1,500-2,000 mL of mineral water with high bicarbonate and sodium content for 28 days led to a significant increase in urinary pH and bicarbonate levels.[\[10\]](#) This was accompanied by a reduction in titratable acids and ammonium, resulting in a lower renal net acid excretion.[\[10\]](#) These changes were observed within the first three days and persisted throughout the study.
[\[10\]](#)

This alkalizing effect is attributed to the bicarbonate load, which helps to neutralize metabolic acids. This mechanism is particularly relevant in the context of modern diets that are often acid-forming. Chronic latent metabolic acidosis has been associated with an increased risk of noncommunicable diseases, and the consumption of alkalizing mineral water may offer a dietary strategy to help maintain acid-base homeostasis.[\[10\]](#)

Table 3: Effects of Bicarbonate Water on Acid-Base Balance

Study Population	Intervention	Duration	Key Findings	Reference
94 healthy participants	1,500-2,000 mL/day of high bicarbonate and sodium mineral water	28 days	Significantly increased urinary pH and bicarbonate levels. Reduced titratable acids and ammonium, leading to lower net acid excretion.	[10]
Non-diabetic older adults	67.5 mmol/day of potassium or sodium bicarbonate	3 months	Significantly reduced net acid excretion.	[5]

Experimental Protocol: Acid-Base Balance Study

The "BicarboWater Study" was a randomized controlled intervention study.[10]

- Participants: 94 healthy participants.
- Intervention: Participants were divided into two groups. One group (n=49) consumed 1,500-2,000 mL daily of mineral water with high bicarbonate and sodium content. The other group (n=45) consumed mineral water with low bicarbonate and sodium content.
- Design: The intervention period was 28 days, with measurements taken at baseline, day 3, and day 28.
- Measured Parameters: Venous blood gas and urinary acid-base parameters (pH, bicarbonate, titratable acids, ammonium, and net acid excretion) were measured.[10]

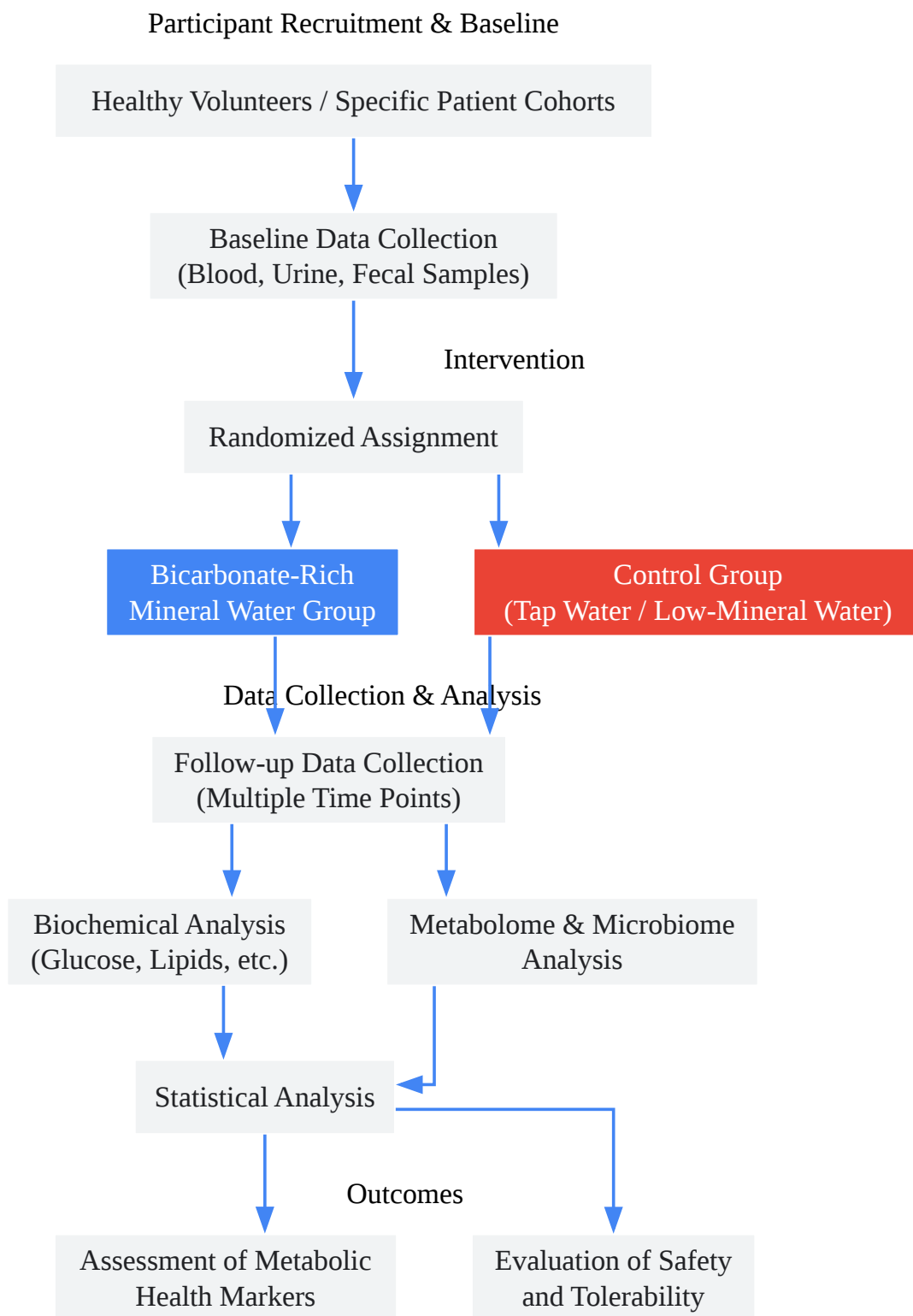
IV. Proposed Mechanisms of Action & Signaling Pathways

The observed effects of **bicarbonate water** on metabolic health are likely mediated by a combination of factors, including its influence on gut microbiota and systemic acid-base balance.

One proposed mechanism involves the alteration of the gut microbiome. In a study on healthy volunteers, the consumption of bicarbonate-rich mineral water was associated with an increase in the composition of lean-inducible bacteria, such as the family Christensenellaceae.^{[1][2][3]} This shift in gut microbiota could contribute to improved metabolic outcomes.

The systemic alkalizing effect of **bicarbonate water** may also play a role. By counteracting a low-grade metabolic acidosis, bicarbonate may influence various cellular processes and signaling pathways involved in metabolism. For instance, changes in acid-base status can affect enzyme activity and hormone sensitivity.

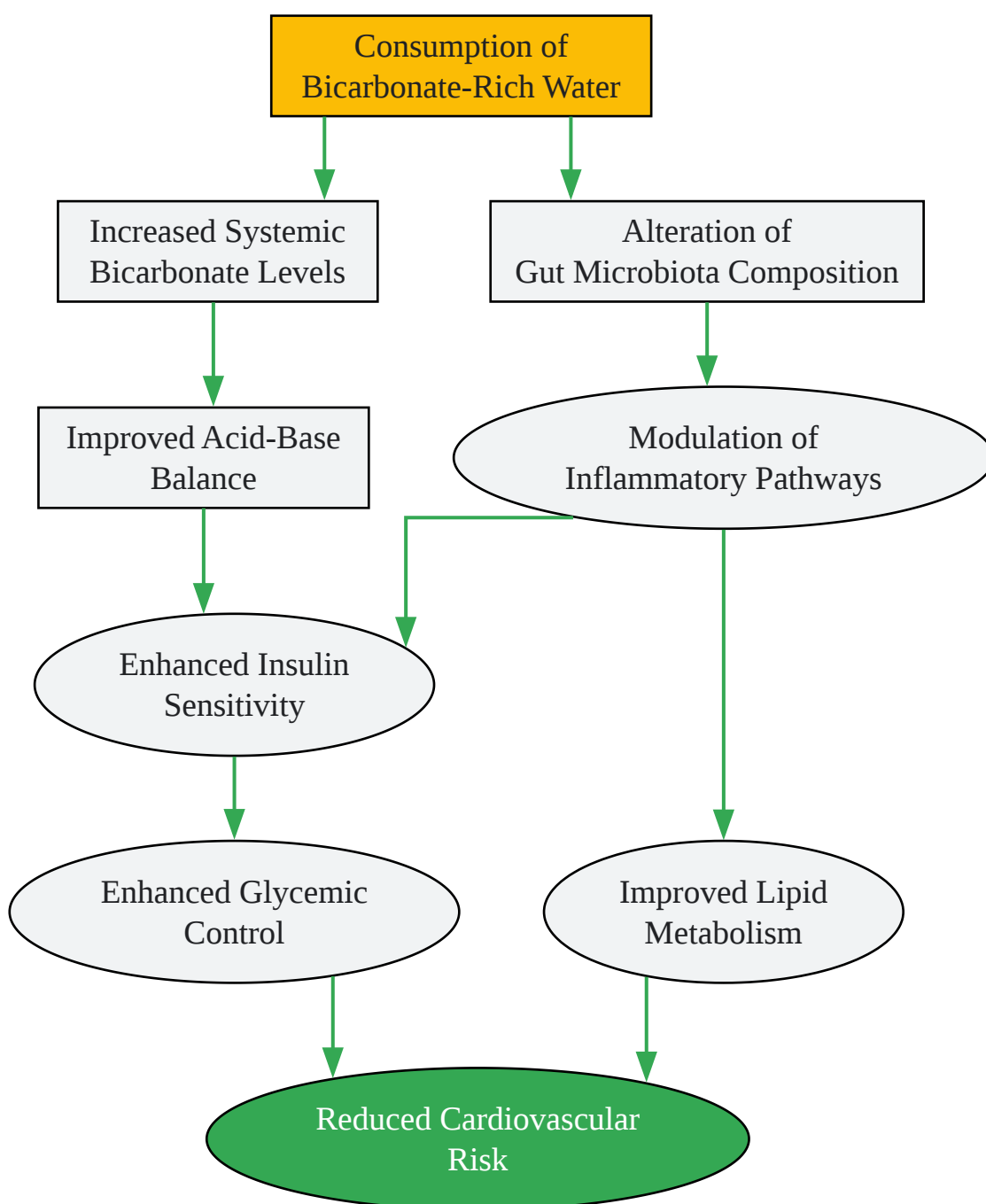
Diagram 1: Experimental Workflow for Investigating Bicarbonate Water Effects



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Caption: A generalized workflow for clinical trials investigating the effects of **bicarbonate water**.

Diagram 2: Proposed Signaling Pathway for Metabolic Benefits



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Caption: A simplified diagram illustrating the proposed mechanisms of action of **bicarbonate water**.

V. Conclusion

The available evidence from clinical trials suggests that the consumption of bicarbonate-rich mineral water can have favorable effects on several markers of metabolic health. These include improvements in glycemic control, lipid profiles, and acid-base balance. The underlying mechanisms appear to be multifactorial, involving modulation of the gut microbiome and systemic pH. While these findings are promising, it is important to note the heterogeneity in study designs, participant populations, and the specific composition of the mineral waters used. Further large-scale, long-term, and well-controlled randomized clinical trials are warranted to substantiate these findings and to establish clear recommendations for the use of **bicarbonate water** as a complementary approach in managing metabolic health. Researchers and drug development professionals should consider these factors when designing future studies in this area.

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